molecular formula C6H7NS B7775975 6-methylpyridine-2-thiol

6-methylpyridine-2-thiol

Cat. No.: B7775975
M. Wt: 125.19 g/mol
InChI Key: IGZZHADAOWGUEI-UHFFFAOYSA-N
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Description

Compound “6-methylpyridine-2-thiol” is a chemical entity with a unique structure and properties that make it significant in various scientific fields This compound is known for its applications in synthetic chemistry, biological research, and industrial processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “6-methylpyridine-2-thiol” involves specific chemical reactions and conditions. The preparation methods typically include:

    Step 1: Initial reaction involving the combination of precursor chemicals under controlled temperature and pressure.

    Step 2: Purification of the intermediate product through techniques such as crystallization or distillation.

    Step 3: Final reaction to obtain the desired compound, followed by purification and characterization.

Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using large reactors and continuous flow processes. The key steps include:

    Raw Material Procurement: Sourcing high-purity precursor chemicals.

    Reaction Optimization: Fine-tuning reaction conditions to maximize yield and purity.

    Quality Control: Implementing stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: Compound “6-methylpyridine-2-thiol” undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Replacement of specific functional groups with other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Conditions vary depending on the substituent being introduced, often involving catalysts and specific solvents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield hydrogenated products.

Scientific Research Applications

Compound “6-methylpyridine-2-thiol” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of compound “6-methylpyridine-2-thiol” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. Understanding the molecular targets and pathways involved can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

    Compound A: Shares structural similarities but differs in specific functional groups.

    Compound B: Has similar biological activities but different chemical properties.

    Compound C: Used in similar industrial applications but with distinct synthesis methods.

Uniqueness: Compound “6-methylpyridine-2-thiol” is unique due to its specific combination of chemical properties, biological activities, and industrial applications. Its distinct structure and reactivity make it valuable for various scientific and industrial purposes.

Properties

IUPAC Name

6-methylpyridine-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NS/c1-5-3-2-4-6(8)7-5/h2-4H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZZHADAOWGUEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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